2-[(2R,6S)-6-methyloxan-2-yl]acetic acid
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Overview
Description
2-[(2R,6S)-6-methyloxan-2-yl]acetic acid is a carboxylic acid derivative featuring a six-membered oxane ring with a methyl group at the 6-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-6-methyloxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with an acetic acid derivative in the presence of a catalyst to form the oxane ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-6-methyloxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(2R,6S)-6-methyloxan-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-6-methyloxan-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,6R)-6-methyloxan-2-yl]acetic acid
- 2-[(2S,6S)-6-methyloxan-2-yl]acetic acid
- 2-[(2S,6R)-6-methyloxan-2-yl]acetic acid
Uniqueness
2-[(2R,6S)-6-methyloxan-2-yl]acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers.
Properties
CAS No. |
69493-16-9 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-[(2R,6S)-6-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-7(11-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
URCFGFMSZBUDDP-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](O1)CC(=O)O |
Canonical SMILES |
CC1CCCC(O1)CC(=O)O |
Origin of Product |
United States |
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